molecular formula C13H15NO2 B2656394 Ethyl 2-(3-cyanophenyl)-2-methylpropanoate CAS No. 521068-44-0

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate

Cat. No.: B2656394
CAS No.: 521068-44-0
M. Wt: 217.268
InChI Key: XQVYPZKYLFMKDV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate is an organic compound with the molecular formula C13H15NO2. It is a derivative of propanoic acid and contains a cyanophenyl group, which is a benzene ring substituted with a cyano group (-CN). This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-cyanophenyl)-2-methylpropanoate typically involves the esterification of 2-(3-cyanophenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-cyanophenyl)-2-methylpropanoic acid or 2-(3-cyanophenyl)-2-methylpropanone.

    Reduction: Formation of ethyl 2-(3-aminophenyl)-2-methylpropanoate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(3-cyanophenyl)-2-methylpropanoate exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine group, which can then participate in further biochemical interactions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 2-(3-cyanophenyl)-2-methylpropanoate can be compared with other similar compounds such as:

    Ethyl 2-(4-cyanophenyl)-2-methylpropanoate: Similar structure but with the cyano group in the para position.

    Ethyl 2-(2-cyanophenyl)-2-methylpropanoate: Similar structure but with the cyano group in the ortho position.

    Ethyl 2-(3-aminophenyl)-2-methylpropanoate: A reduction product of this compound.

These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the substituents on the benzene ring.

Properties

IUPAC Name

ethyl 2-(3-cyanophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-12(15)13(2,3)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYPZKYLFMKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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